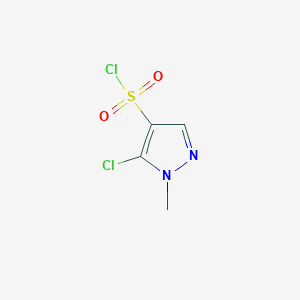

5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the empirical formula C4H5ClN2O2S . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, has been a subject of interest in recent years due to their diverse pharmacological effects . Various methods have been developed, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

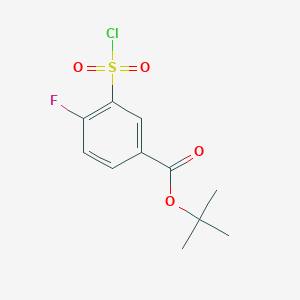

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which contains two nitrogen atoms, three carbon atoms, and a sulfonyl chloride group attached to the 4-position of the pyrazole ring .

Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, can undergo various chemical reactions due to their structural diversity. They can be modified through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

The compound plays a crucial role in the synthesis of heterocyclic systems. For example, it's used in the creation of novel heterocyclic systems like [1,3]oxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine and [1,3]oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine, indicating its importance in the development of new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Kornienko et al., 2014).

Sulfonyl Group Migration

In a study focusing on the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles from N-allenic sulfonylhydrazones, this compound was highlighted for its role in facilitating sulfonyl group migrations. The ability to control these migrations by altering the Lewis acids used in the reaction showcases the compound's utility in synthetic chemistry, particularly in the precise construction of complex molecules with specific structural features (Zhu et al., 2014).

Zukünftige Richtungen

The future directions in the research and development of pyrazole derivatives, including “5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride”, involve the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds . There is also a clear upward trend in the publication activity of the scientific community, indicating growing interest in this field .

Wirkmechanismus

Target of Action

Pyrazole derivatives are known to interact with a wide range of biological targets due to their versatile structure . They have been associated with antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities .

Mode of Action

It’s known that pyrazole derivatives can undergo nucleophilic and electrophilic substitution reactions . These reactions can lead to changes in the target molecules, potentially altering their function.

Result of Action

Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

5-chloro-1-methylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N2O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHDMSJCTJKFHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate](/img/structure/B2447710.png)

![N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide](/img/structure/B2447711.png)

![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2447723.png)

![4-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447724.png)

![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2447725.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2447726.png)

![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2447728.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2447729.png)

![[1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid](/img/structure/B2447731.png)